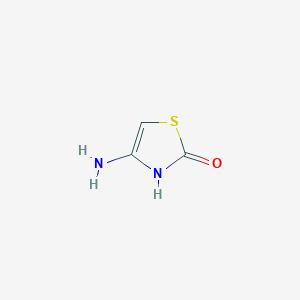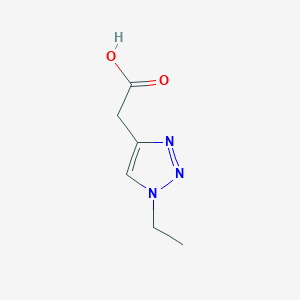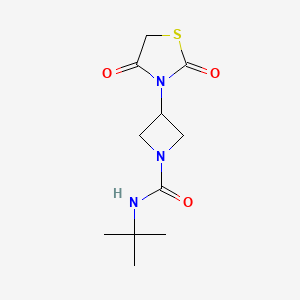
2-Isobutyramidoisonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isobutyramidoisonicotinic acid is a chemical compound that contains 27 atoms; 12 Hydrogen atoms, 10 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms . It is an important starting material in various organic transformations .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various chemistry software . The structure data file of this compound is available for download and can be imported to most of the chemistry software for further analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this compound would depend on its specific chemical structure . These properties include color, density, hardness, and melting and boiling points . The ionization of acids and bases in the compound can also affect its distribution coefficient .Aplicaciones Científicas De Investigación
Stereospecificity in Ion Channels
Research on analogues of 2-(p-Chlorophenoxy)isobutyric acid, a compound with structural similarities to 2-Isobutyramidoisonicotinic acid, has shown that the stereospecificity of chloride ion channels in rat striated muscle is influenced by the chirality of these molecules. This suggests potential applications in designing drugs that target ion channels with high selectivity (Bettoni et al., 1987).
Nutritional Supplements in Animal Feed
Isoacids, including isobutyric acid derivatives, play a role in ruminant nutrition, influencing ruminal and intermediary metabolism. These compounds could enhance microbial fermentation in the rumen, potentially affecting milk production and growth in cattle, indicating their importance in animal feed supplements (Andries et al., 1987).
Biofuel Production
The engineering of metabolic pathways in microorganisms to produce biofuels such as isobutanol, a compound related to this compound, has been a significant area of research. These studies aim to develop economically viable biofuels by optimizing microbial pathways for the efficient conversion of glucose to isobutanol under anaerobic conditions (Bastian et al., 2011).
Therapeutic Applications
Derivatives of butyric acid, such as isobutyramide, have been explored for their potential to stimulate hemoglobin F production in patients with thalassemia intermedia. This suggests a therapeutic application in treating blood disorders by modulating the expression of fetal hemoglobin (Cappellini et al., 2000).
Polymer Synthesis
The biosynthesis of 2-hydroxyisobutyric acid from renewable carbon sources is another area of interest, highlighting the potential of microbial processes in producing polymer precursors. Such biotechnological routes offer sustainable alternatives to petrochemical-derived materials, demonstrating the broad applications of isobutyric acid and its derivatives in green chemistry (Rohwerder & Müller, 2010).
Propiedades
IUPAC Name |
2-(2-methylpropanoylamino)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-6(2)9(13)12-8-5-7(10(14)15)3-4-11-8/h3-6H,1-2H3,(H,14,15)(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPFBEARWKNLOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC=CC(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2676603.png)
![2,6-difluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2676606.png)
![4-Phenyl-1,7$l^{6}-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B2676607.png)

![N-(2-furylmethyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2676609.png)
![4-Amino-N-[3-(diethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2676610.png)
![2-Bromo-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-7-carboxylic acid](/img/structure/B2676611.png)


![2-methoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2676618.png)


![N-[2-(1,6-Dimethylindol-3-yl)ethyl]prop-2-enamide](/img/structure/B2676624.png)
